molecular formula C25H31ClN6O2 B10830791 (5R)-4-[(1S,6R)-5-[(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoyl]-2,5-diazabicyclo[4.1.0]heptan-2-yl]-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one

(5R)-4-[(1S,6R)-5-[(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoyl]-2,5-diazabicyclo[4.1.0]heptan-2-yl]-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B10830791
M. Wt: 483.0 g/mol
InChI Key: RXNPEQZHMGFNAY-GEALJGNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NTQ1062, also known as compound 22b, is a potent and orally active inhibitor of the Akt family of protein kinases. It has shown significant antitumor efficacy in both in vitro and in vivo studies. The compound targets Akt1, Akt2, and Akt3 with high specificity, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NTQ1062 involves multiple steps, including the formation of key intermediates and final coupling reactions. The detailed synthetic route includes:

    Formation of Intermediate A: This involves the reaction of starting materials under specific conditions to form the first intermediate.

    Formation of Intermediate B: Intermediate A undergoes further reactions, including cyclization and functional group modifications, to form Intermediate B.

    Final Coupling Reaction: Intermediate B is coupled with another reagent under controlled conditions to form NTQ1062.

Industrial Production Methods

Industrial production of NTQ1062 follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

NTQ1062 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: NTQ1062 can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include modified derivatives of NTQ1062, which may have different biological activities and properties .

Scientific Research Applications

NTQ1062 has a wide range of scientific research applications, including:

Mechanism of Action

NTQ1062 exerts its effects by inhibiting the activity of Akt kinases. The compound binds to the ATP-binding site of Akt1, Akt2, and Akt3, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition leads to the induction of apoptosis, cell cycle arrest at the G0/G1 phase, and suppression of cell proliferation. The molecular targets and pathways involved include the PI3K-Akt-mTOR signaling pathway, which plays a critical role in cell survival, growth, and metabolism .

Comparison with Similar Compounds

Similar Compounds

    GDC-0068: Another potent Akt inhibitor with similar mechanisms of action.

    MK-2206: A selective allosteric inhibitor of Akt.

    AZD5363: An ATP-competitive inhibitor of Akt.

Uniqueness of NTQ1062

NTQ1062 stands out due to its high specificity for Akt1, Akt2, and Akt3, as well as its potent antitumor efficacy in preclinical models. The compound’s favorable pharmacokinetic properties and oral bioavailability make it a promising candidate for further clinical development .

Properties

Molecular Formula

C25H31ClN6O2

Molecular Weight

483.0 g/mol

IUPAC Name

(5R)-4-[(1S,6R)-5-[(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoyl]-2,5-diazabicyclo[4.1.0]heptan-2-yl]-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C25H31ClN6O2/c1-14(2)27-12-18(16-4-6-17(26)7-5-16)25(34)32-9-8-31(19-11-20(19)32)24-22-15(3)10-21(33)30-23(22)28-13-29-24/h4-7,13-15,18-20,27H,8-12H2,1-3H3,(H,28,29,30,33)/t15-,18-,19+,20-/m1/s1

InChI Key

RXNPEQZHMGFNAY-GEALJGNFSA-N

Isomeric SMILES

C[C@@H]1CC(=O)NC2=C1C(=NC=N2)N3CCN([C@H]4[C@@H]3C4)C(=O)[C@H](CNC(C)C)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1CC(=O)NC2=C1C(=NC=N2)N3CCN(C4C3C4)C(=O)C(CNC(C)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.